N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-isopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a thiazolidinone core fused with an indole-acetamide scaffold. Key structural elements include:
- Thiazolidinone ring: Substituted with a 3-isopentyl group (C5H11) at position 3, a 4-oxo (keto) group, and a 2-thioxo (thioketone) group.
- Indole moiety: A 2-oxo-2,3-dihydro-1H-indole system conjugated via a (3Z)-configured double bond to the thiazolidinone.
- Acetamide side chain: Functionalized with an N-(2,5-dimethylphenyl) group.
Its stereochemistry and substituent positioning are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
CAS No. |
617694-05-0 |
|---|---|
Molecular Formula |
C26H27N3O3S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3Z)-3-[3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-15(2)11-12-28-25(32)23(34-26(28)33)22-18-7-5-6-8-20(18)29(24(22)31)14-21(30)27-19-13-16(3)9-10-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,27,30)/b23-22- |
InChI Key |
CCWNWTAIBVJDHZ-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(C)C)/C2=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(C)C)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Structural Variations
The compound’s closest analogs differ primarily in the alkyl/ether substituents on the thiazolidinone ring and the phenyl group on the acetamide side chain. Below is a comparative analysis:
*Calculated based on molecular formulas.
Functional and Pharmacological Implications
- The ethoxypropyl-substituted compound balances hydrophilicity and lipophilicity, making it a candidate for oral bioavailability.
- The isobutyl analog may exhibit steric clashes in confined enzymatic sites due to its compact structure.
- Electronic Effects :
Research Findings and Methodological Insights
- Structural Characterization :
- Synthetic Challenges :
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